Moxifloxacin Ethyl Ester

説明

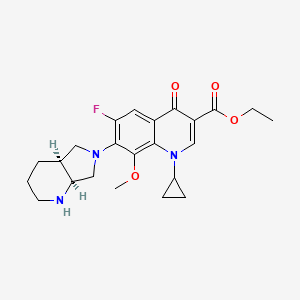

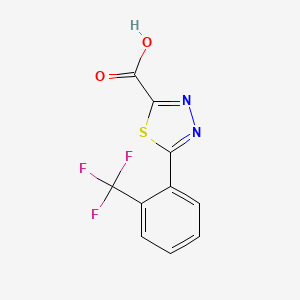

Moxifloxacin Ethyl Ester is a derivative of Moxifloxacin , which is an antibiotic used to treat bacterial infections . It is also known as Ethyl 7-{(1S,6S)-2.8-diazabicyclo[4.3.0]non-8-yl}-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate .

Synthesis Analysis

The synthesis of several derivatives of Moxifloxacin, including the Ethyl Ester, involves adding different phenol and alkyl halide at the third position of the carboxylic group with an esterification reaction .Molecular Structure Analysis

The molecular formula of Moxifloxacin Ethyl Ester is C23H28FN3O4 . The molecular weight is 429.48 .Chemical Reactions Analysis

An HPLC-ECD analytical method with high reproducibility and wide linearity range has been developed and validated for the analysis of Moxifloxacin .Physical And Chemical Properties Analysis

The molecular weight of Moxifloxacin Ethyl Ester is 429.48 . Further physical and chemical properties such as melting point and IR spectrum have been reported in a research study .科学的研究の応用

Mechanistic Studies and Antibacterial Activity

Moxifloxacin is recognized for its potent antibacterial properties, particularly against respiratory pathogens. It demonstrates significant efficacy in treating infections such as acute exacerbations of chronic bronchitis, community-acquired pneumonia, and sinusitis. Its mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, transcription, and repair processes. This action spectrum suggests potential research applications of moxifloxacin ethyl ester in studying bacterial resistance mechanisms and developing novel antibacterial strategies (Keating & Scott, 2004).

Pharmacokinetics and Drug Delivery Systems

The formulation and characterization of moxifloxacin nanoparticles with ion exchange resin highlight the drug's adaptability in creating formulations aimed at enhancing ocular delivery. Such studies underscore the potential for moxifloxacin ethyl ester to be incorporated into innovative drug delivery systems, offering sustained release patterns and improved therapeutic profiles (Vyas, Daxini, & Patel, 2020).

Antimicrobial Effectiveness in Combination Therapies

Research on moxifloxacin's effectiveness in combination therapies for diseases such as tuberculosis indicates its critical role in addressing multidrug-resistant infections. This aspect can be particularly relevant for moxifloxacin ethyl ester in exploring synergistic effects with other antimicrobials or novel therapeutic compounds, potentially leading to the development of more effective treatments for resistant bacterial strains (Pranger et al., 2011).

Novel Applications and Research Frontiers

Innovative applications, such as the development of moxifloxacin-based nanocapsules for bacterial keratitis management, demonstrate the drug's versatility in treating ocular infections. This opens avenues for moxifloxacin ethyl ester to be examined in similar contexts, potentially leading to new treatment modalities for eye-related bacterial infections with enhanced drug delivery and efficacy (Mohan, Rangari, & Kesavan, 2022).

Safety And Hazards

Moxifloxacin, the parent compound, has been associated with disabling and potentially irreversible serious adverse reactions that have occurred together, including tendinitis and tendon rupture, peripheral neuropathy, and CNS effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers Several papers have been retrieved that provide valuable information on Moxifloxacin Ethyl Ester . These papers discuss various aspects including synthesis, characterization, and pharmacological evaluation of Moxifloxacin Ethyl Ester .

特性

IUPAC Name |

ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGKPGVVKFWTH-SCLBCKFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moxifloxacin Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

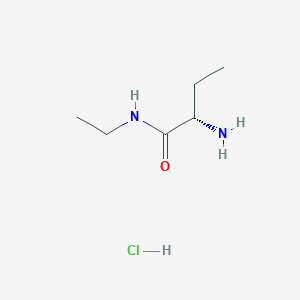

![N-[2-(2-Aminoethoxy)ethyl]-succinamic acid methyl ester hydrochloride](/img/structure/B1460315.png)

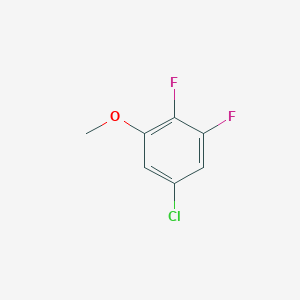

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)